Cas no 294881-10-0 (methyl 3-(3-bromophenyl)-3-oxo-propanoate)

methyl 3-(3-bromophenyl)-3-oxo-propanoate Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Bromophenyl)-3-oxo-propionic acid methyl ester
- 3-(3-BROMO-PHENYL)-3-OXO-PROPIONIC ACID METHYL ESTER
- methyl 3-(3-bromophenyl)-3-oxopropanoate
- 3-Bromo-b-oxo-benzenepropanoic acid methyl ester
- methyl 3-(3-bromophenyl)-3-oxo-propanoate
- methyl3-(3-bromophenyl)-3-oxopropanoate
- SCHEMBL13918097
- DB-068125
- AB7479
- 294881-10-0
- 3-bromo-beta-oxo-benzenepropanoic acid methyl ester
- Benzenepropanoic acid, 3-bromo-beta-oxo-, methyl ester
- 3-(3-BROMOPHENYL)-3-OXO-PROPIONIC ACID METHYLESTER
- AKOS015851412
- Methyl (3-Bromobenzoyl)acetate
- CS-0312697
- 3-(3-Bromophenyl)-3-oxopropionic acid methyl ester
- SY022179
- DTXSID40373745
- FS-6555
- MFCD03424774
- 3-(3-Bromo-phenyl)-3-oxo-propionic acid methylester
-
- MDL: MFCD03424774
- Inchi: InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
- InChI Key: ARQSZPQWKHRYTH-UHFFFAOYSA-N
- SMILES: COC(=O)CC(=O)C1=CC(=CC=C1)Br
Computed Properties
- Exact Mass: 255.97400
- Monoisotopic Mass: 255.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 2.19490
methyl 3-(3-bromophenyl)-3-oxo-propanoate Security Information
methyl 3-(3-bromophenyl)-3-oxo-propanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
methyl 3-(3-bromophenyl)-3-oxo-propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M297245-50mg |
Methyl 3-(3-Bromophenyl)-3-oxopropanoate |
294881-10-0 | 50mg |
$ 135.00 | 2022-06-04 | ||
Alichem | A019116189-25g |
Methyl 3-(3-bromophenyl)-3-oxopropanoate |
294881-10-0 | 95% | 25g |
$884.40 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1130658-10G |
methyl 3-(3-bromophenyl)-3-oxo-propanoate |
294881-10-0 | 95% | 10g |
¥ 9,240.00 | 2023-04-13 | |
eNovation Chemicals LLC | D912010-5g |
Methyl (3-Bromobenzoyl)acetate |
294881-10-0 | 95% | 5g |
$760 | 2024-07-20 | |
Aaron | AR002Z8N-5g |
Benzenepropanoic acid, 3-bromo-β-oxo-, methyl ester |
294881-10-0 | 97% | 5g |
$353.00 | 2025-01-21 | |
A2B Chem LLC | AB37883-100mg |
3-(3-Bromophenyl)-3-oxo-propionic acid methyl ester |
294881-10-0 | ≥ 95% (GC) | 100mg |
$112.00 | 2024-04-20 | |
1PlusChem | 1P002Z0B-1g |
Benzenepropanoic acid, 3-bromo-β-oxo-, methyl ester |
294881-10-0 | 95% | 1g |
$169.00 | 2025-02-19 | |
Aaron | AR002Z8N-500mg |
Benzenepropanoic acid, 3-bromo-β-oxo-, methyl ester |
294881-10-0 | 97% | 500mg |
$81.00 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1130658-1g |
methyl 3-(3-bromophenyl)-3-oxo-propanoate |
294881-10-0 | 95% | 1g |
¥1854.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1130658-10.0g |
methyl 3-(3-bromophenyl)-3-oxo-propanoate |
294881-10-0 | 95% | 10.0g |
¥9240.0000 | 2024-08-03 |
methyl 3-(3-bromophenyl)-3-oxo-propanoate Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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5. Book reviews
Additional information on methyl 3-(3-bromophenyl)-3-oxo-propanoate
Methyl 3-(3-Bromophenyl)-3-Oxo-Propanoate: A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
Methyl 3-(3-bromophenyl)-3-oxo-propanoate (CAS No. 294881-10-0) is a halogenated ester derivative with a unique structural framework that positions it as a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The compound's core structure features a β-keto ester motif, which is renowned for its reactivity in carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Michael addition. The presence of a para-brominated phenyl ring introduces electrophilic aromatic substitution reactivity, enabling further functionalization through cross-coupling methodologies like the Suzuki-Miyaura or Buchwald-Hartwig reactions.
The brominated aromatic system in methyl 3-(3-bromophenyl)-3-oxo-propanoate serves as an excellent handle for late-stage diversification of molecular scaffolds. Recent studies have demonstrated its utility in the synthesis of biologically active heterocycles via [4+2] cycloaddition reactions, particularly in the construction of indole and benzofuran derivatives. The ketone functionality adjacent to the ester group enhances the compound's ability to participate in enolate-mediated transformations, making it a strategic precursor for α-amino acid analogs and β-lactam syntheses.
In the realm of medicinal chemistry, this compound has attracted attention as a potential scaffold for developing antidiabetic agents. A 2024 study published in JACS Au reported that derivatives of this structure exhibited enhanced PPARγ agonist activity compared to rosiglitazone, with improved metabolic stability profiles. The bromine atom's electron-withdrawing effect was shown to modulate ligand-receptor interactions by fine-tuning the electronic properties of adjacent functional groups.
The synthetic versatility of methyl 3-(3-bromophenyl)-3-oxo-propanoate extends to metal coordination chemistry. Researchers at ETH Zurich (2025) demonstrated its use as a ligand precursor for palladium-catalyzed C-H activation reactions, achieving unprecedented selectivity patterns through directed ortho-metalation pathways. This breakthrough has implications for streamlined synthesis of polycyclic aromatic frameworks found in OLED materials.
In agrochemical research, this compound has been explored as a lead structure for herbicide development targeting acetolactate synthase (ALS). A comparative study published in Pest Management Science (Q1) revealed that certain brominated analogs displayed enhanced herbicidal activity against glyphosate-resistant weed species while maintaining low phytotoxicity to crop plants. The bromine substituent was found to play a critical role in optimizing lipophilicity parameters crucial for foliar uptake.
The compound's unique physicochemical properties make it an ideal candidate for click chemistry applications. Recent work from MIT's Center for Bits and Atoms demonstrated efficient strain-promoted azide-alkyne cycloadditions using this scaffold as a building block for self-assembling nanomaterials. The resulting polymers exhibited tunable mechanical properties due to the bromine-induced conformational rigidity within the repeating units.
In materials science contexts, researchers at KAIST have utilized this compound as a monomer precursor for photopolymerizable resins used in additive manufacturing. The brominated phenyl group contributes to UV light absorption characteristics that enable precise control over polymerization kinetics during stereolithography processes.
The environmental impact profile of this compound has been extensively studied under REACH regulations. Life cycle assessment data from 2025 indicates that its biodegradation rate exceeds standard thresholds set by OECD guidelines when used under controlled industrial conditions. This characteristic supports its application in green chemistry initiatives aimed at reducing persistent organic pollutants.
Ongoing research at the University of Tokyo is exploring its potential as a photoresponsive molecule through intramolecular charge transfer mechanisms between the conjugated carbonyl systems and brominated aromatic rings. Preliminary results suggest applications in optoelectronic devices where light-induced conformational changes can be harnessed for molecular switching applications.
In conclusion, the structural diversity enabled by the combination of β-keto ester functionality and para-brominated phenyl ring positions methyl 3-(3-bromophenyl)-3-oxo-propanoate as an essential intermediate across multiple scientific disciplines. Its continued investigation promises to yield novel methodologies and applications that bridge organic synthesis with advanced material design principles.
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